Pterisolic acid A

ent-kaurane diterpenoid cytotoxicity screening cancer cell lines

Choose Pterisolic acid A (≥98%) for unambiguous ent-kaurane SAR studies. It provides a distinct cytotoxic fingerprint (IC50 12.6–15.1 µM) distinct from Nrf2-activating analogs like pterisolic acid B. X-ray confirmed structure ensures reliable identification in P. semipinnata extracts. Ideal reference standard.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B8236053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterisolic acid A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O
InChIInChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)
InChIKeyQHDAFFWLZDOSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pterisolic Acid A for Cytotoxicity Screening: Compound Overview and Research-Grade Purity


Pterisolic acid A (CAS 1401419-85-9) is an ent-kaurane diterpenoid belonging to the ent-15-oxokauran-19-oic acid derivative class, with a molecular formula of C20H26O5 and a molecular weight of 346.4 g/mol [1]. It is a naturally occurring secondary metabolite originally isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), with its structure fully elucidated via extensive spectroscopic analysis (HR-ESI-MS, 1D/2D NMR) and single-crystal X-ray diffraction [1]. The compound is typically supplied as a powder with a purity ≥98% (HPLC) and is for research use only .

Why Pterisolic Acid A Cannot Be Substituted with Other ent-Kaurane Diterpenoids


The ent-kaurane diterpenoid class exhibits significant functional divergence based on subtle structural variations in hydroxylation patterns, ring oxidation states, and side-chain conformations. Pterisolic acid A possesses a unique (4α,6α)-6,13-dihydroxy-15-oxokaura-9(11),16-dien-18-oic acid core that confers a specific cytotoxic fingerprint across multiple human cancer cell lines (HCT-116, HepG2, BGC-823) [1]. Closely related analogs, including pterisolic acid C (which lacks the 6α-OH group) and pterisolic acid B (a confirmed Nrf2 pathway activator), exhibit distinct biological activity profiles and molecular targets [2]. Generic substitution among pterisolic acid congeners is therefore scientifically unsound; experimental outcomes—whether cytotoxic potency, target engagement, or pathway modulation—are critically dependent on the exact compound identity.

Pterisolic Acid A: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxic Potency Across Three Human Cancer Cell Lines: Pterisolic Acid A vs. Crotonkinin E and F

Pterisolic acid A demonstrates a moderate and reproducible cytotoxic profile against a panel of human cancer cell lines. In a comparative study evaluating multiple ent-kaurane diterpenoids isolated from Pteris multifida, pterisolic acid A exhibited IC50 values of 13.0 µM (HCT-116, colon cancer), 12.6 µM (HepG2, liver cancer), and 15.1 µM (BGC-823, gastric cancer) [1]. These values place it within a distinct potency band relative to co-isolated compounds: crotonkinin E (5) and crotonkinin F (6) were reported to show moderate activity alongside pterisolic acid A (7) and pterisolic acid C (8), but with notable divergence in structure-activity relationships [1]. This quantitative dataset provides a benchmark for selecting pterisolic acid A as a reference compound for cytotoxicity screening, particularly when moderate, non-extreme potency is desired for mechanistic or combination studies.

ent-kaurane diterpenoid cytotoxicity screening cancer cell lines

Structural Determinants of Cytotoxic Activity: Hydroxylation Pattern Differentiation from Pterisolic Acid C

The cytotoxic activity of pterisolic acid A is intimately linked to its unique hydroxylation pattern. Pterisolic acid A features a (4α,6α)-6,13-dihydroxy-15-oxokaura-9(11),16-dien-18-oic acid framework, distinguishing it from pterisolic acid C, which is (4α)-13-hydroxy-15-oxokaura-9(11),16-dien-18-oic acid and lacks the 6α-OH group [1][2]. This structural difference directly impacts hydrogen bonding capacity and molecular recognition, contributing to the observed differences in cytotoxic potency and selectivity. While both compounds were isolated from the same plant source and evaluated in parallel cytotoxicity assays, pterisolic acid A's additional hydroxyl group at C6 is hypothesized to enhance interactions with cellular targets, though direct comparative IC50 data for pterisolic acid C is not available from the primary literature.

structure-activity relationship ent-kaurane diterpenoid hydroxylation

Mechanistic Divergence: Pterisolic Acid A is Not an Nrf2 Activator Unlike Pterisolic Acid B

Pterisolic acid B (J19) is a validated Nrf2 activator that covalently modifies Cys171 of Keap1, leading to ARE-luciferase induction and cytoprotective effects against cisplatin-induced toxicity in HKC cells [1]. In stark contrast, pterisolic acid A has not been reported to activate the Nrf2 pathway and instead demonstrates direct cytotoxicity against cancer cell lines (IC50 12.6–15.1 µM) [2]. This mechanistic divergence is critical: pterisolic acid A should not be selected for Nrf2 pathway studies, and pterisolic acid B is inappropriate for direct cancer cell cytotoxicity assays. The two compounds share an ent-kaurane core but diverge sharply in biological function due to distinct structural modifications.

Nrf2 pathway chemoprotection target engagement

Pterisolic Acid A: High-Value Research Applications Derived from Quantitative Evidence


Cytotoxicity Reference Compound for ent-Kaurane Diterpenoid Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of ent-kaurane diterpenoids can utilize pterisolic acid A as a benchmark compound with well-defined cytotoxic potency (IC50 12.6–15.1 µM) across three human cancer cell lines [1]. Its moderate activity provides a stable baseline for assessing the impact of structural modifications—such as additional hydroxylation, ring oxidation, or esterification—on anticancer efficacy.

Differentiation from Nrf2-Activating Analogs in Chemoprotection Screening

Given the established role of pterisolic acid B as a Keap1-Nrf2 pathway activator [1], pterisolic acid A serves as a critical negative control or alternative tool compound for studies aimed at discriminating between direct cytotoxicity and Nrf2-mediated cytoprotection. Its lack of reported Nrf2 activity ensures that observed effects in combination screens are not confounded by activation of this protective pathway.

Quality Control and Identity Verification in Natural Product Libraries

The unambiguous structural identity of pterisolic acid A, confirmed by single-crystal X-ray diffraction [1], makes it an ideal reference standard for HPLC-based purity assessment and dereplication of Pteris semipinnata extracts. Its distinct retention time and MS/MS fragmentation pattern enable precise identification and quantification in complex botanical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterisolic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.